Fluoromethylsilane
Description
Properties
Molecular Formula |
CH2FSi |
|---|---|
Molecular Weight |
61.110 g/mol |
InChI |
InChI=1S/CH2FSi/c2-1-3/h1H2 |
InChI Key |
IIIIECLNQZZYCL-UHFFFAOYSA-N |
Canonical SMILES |
C(F)[Si] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares fluoromethylsilane with structurally related silanes, focusing on molecular attributes, reactivity, applications, and hazards. Key compounds include (trifluoromethyl)trimethylsilane, difluoromethyltrimethylsilane, and chlorinated analogs.
Structural and Electronic Properties
| Compound Name | Molecular Formula | Key Structural Features | Electronic Effects |
|---|---|---|---|
| This compound | CH₃F₃Si* | Si bonded to CH₃ and F atoms | High electronegativity from F atoms |
| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | SiMe₃-CF₃ group | Strong electron-withdrawing CF₃ group |
| Difluoromethyltrimethylsilane | C₃H₉F₂Si | SiMe₃-CHF₂ group | Moderate electron withdrawal |
| (Chloromethyl)trichlorosilane | Cl₃SiCH₂Cl | SiCl₃-CH₂Cl group | Polarizable Cl atoms enhance reactivity |
| (1,1-Dimethylethyl)fluorodimethylsilane | C₆H₁₃FSi | SiMe₂-F with bulky tert-butyl group | Steric hindrance dominates reactivity |
*Exact structure inferred from analogs.
- Fluorine vs. Chlorine : Fluorinated silanes (e.g., (trifluoromethyl)trimethylsilane) exhibit greater thermal stability and lower nucleophilicity compared to chlorinated analogs like (chloromethyl)trichlorosilane, which is highly reactive due to polarizable Cl atoms .
- Steric Effects : Bulky substituents (e.g., tert-butyl in (1,1-dimethylethyl)fluorodimethylsilane) reduce reaction rates but enhance selectivity in catalytic processes .
Hazard Profiles
- Chlorinated vs. Fluorinated : Chlorinated silanes pose higher acute hazards (e.g., corrosivity) compared to fluorinated variants, which primarily exhibit irritant properties .
Q & A
Q. What are the standard laboratory synthesis methods for fluoromethylsilane, and how can purity be verified?
this compound can be synthesized via nucleophilic substitution using chloromethylsilane precursors with anhydrous fluoride sources (e.g., KF in aprotic solvents). Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and nuclear magnetic resonance (NMR) to confirm Si–F bond formation (δ ~ -100 ppm for ¹⁹F NMR) . Ensure inert atmosphere handling to prevent hydrolysis .
Q. How do physicochemical properties like dipole moments inform this compound’s reactivity in organosilicon chemistry?
Experimental dipole moments (1.958 ± 0.001 D) suggest polar Si–F bonds, influencing its use in cross-coupling reactions. Compare with computational density functional theory (DFT) models to validate electronic structure predictions . Such data aids in designing catalysts or surface-modification agents .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
Adopt standard silane precautions: use fume hoods, avoid moisture (hydrolysis releases HF), and store under inert gas. Toxicity data gaps necessitate treating it as a high-risk compound; refer to analogous organofluorosilane safety sheets for emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported dipole moments or thermodynamic stability of this compound?
Discrepancies often arise from solvent effects or measurement techniques (e.g., gas-phase vs. solution-phase data). Replicate experiments under controlled conditions (temperature, solvent polarity) and validate with DFT calculations (B3LYP/6-311+G(d,p) basis sets). Cross-reference with crystallographic data to assess molecular geometry impacts .
Q. What experimental designs minimize side reactions during this compound’s incorporation into polymer matrices?
Use radical initiators (e.g., AIBN) in a degassed system to prevent Si–F bond cleavage. Monitor reaction kinetics via in-situ Fourier-transform infrared spectroscopy (FTIR) to track Si–H or Si–F vibrational modes. Include control experiments with non-fluorinated analogs to isolate fluorine’s role .
Q. How should researchers address gaps in ecological impact data for this compound?
Conduct persistence/bioaccumulation assays using OECD 301/305 guidelines. Compare with structurally similar compounds (e.g., dichloromethylphenylsilane) to model environmental fate. Publish negative results to inform risk assessments .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?
Apply multivariate regression to correlate substituent effects (e.g., Hammett constants) with reactivity. Use principal component analysis (PCA) for high-dimensional datasets (e.g., spectroscopic or catalytic activity data) .
Q. How to structure a research paper on this compound to meet journal guidelines like Beilstein JOC?
- Results : Tabulate key data (e.g., NMR shifts, reaction yields) and reference raw data in supplementary files.
- Discussion : Contrast findings with prior studies, highlighting methodological improvements (e.g., inert atmosphere vs. ambient conditions).
- Supporting Information : Include crystallographic CIF files, computational input/output, and extended spectral data .
Data Presentation & Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols?
Document inert gas line pressures, solvent drying methods (e.g., molecular sieves), and catalyst activation steps. Share detailed NMR acquisition parameters (e.g., relaxation delays) to aid replication .
Q. What criteria should guide the inclusion of this compound data in public databases like PubChem?
Submit experimental parameters (e.g., purity, instrumentation), computational methodologies, and peer-reviewed context. Avoid unverified claims from non-refereed platforms .
Ethical & Collaborative Considerations
Q. How to ethically publish this compound research with incomplete safety or ecological data?
Clearly state limitations in the "Experimental" section and advocate for follow-up studies. Collaborate with toxicology labs to fill data gaps via joint publications .
Q. What interdisciplinary collaborations enhance this compound applications (e.g., materials science vs. medicinal chemistry)?
Partner with computational chemists to model surface interactions or with pharmacologists to explore bioactivity. Use platforms like NIH RePORTER to identify complementary expertise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
